[(4-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine
Overview
Description
(4-Bromo-3-fluorophenyl)methylamine is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a methyl group, which is further connected to an isopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluorophenyl)methylamine typically involves the bromination and fluorination of a phenyl ring followed by the introduction of the amine group. One common method includes the following steps:
Bromination: The starting material, 3-fluorotoluene, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4-bromo-3-fluorotoluene.
Amination: The brominated product is then subjected to a nucleophilic substitution reaction with isopropylamine under basic conditions to form the desired amine compound.
Industrial Production Methods
Industrial production of (4-Bromo-3-fluorophenyl)methylamine may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions to yield dehalogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Dehalogenated phenylmethylamines.
Substitution: Various substituted phenylmethylamines depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3-fluorophenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals, contributing to advancements in agriculture and manufacturing.
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and fluorine substituents enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The isopropylamine group plays a crucial role in its pharmacokinetics, influencing its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
(4-Bromo-3-fluorophenyl)methylamine can be compared with other halogenated phenylmethylamines, such as:
(4-Chloro-3-fluorophenyl)methylamine: Similar structure but with a chlorine substituent instead of bromine, leading to different reactivity and biological activity.
(4-Bromo-3-chlorophenyl)methylamine: Contains both bromine and chlorine substituents, offering unique properties for specific applications.
(4-Bromo-3-methylphenyl)methylamine:
The uniqueness of (4-Bromo-3-fluorophenyl)methylamine lies in its specific combination of bromine and fluorine substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-7(2)13-6-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPDHTUVHWDYFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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